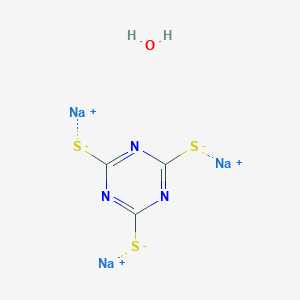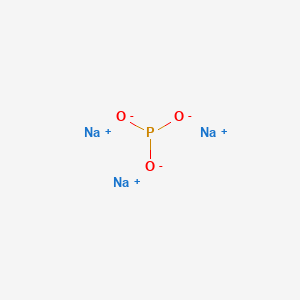
Trisodium phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisodium phosphite (Na3PO3) is a white crystalline powder that is soluble in water. It is an important chemical compound that is widely used in various industrial applications.
Mecanismo De Acción
Trisodium phosphite acts as a reducing agent, which means it donates electrons to other compounds. This property makes it useful in the synthesis of nanoparticles. Trisodium phosphite can also act as an antioxidant, protecting cells from oxidative stress.
Biochemical and Physiological Effects:
Trisodium phosphite has been shown to have antioxidant properties, protecting cells from oxidative stress. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Trisodium phosphite has been studied for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trisodium phosphite is a useful reducing agent and stabilizer for nanoparticles. It is also a useful antioxidant and anti-inflammatory agent. However, trisodium phosphite can be toxic in high doses, and caution should be taken when handling it in the lab.
Direcciones Futuras
There are many potential future directions for research on trisodium phosphite. It could be studied further for its potential use in treating cancer, as well as other diseases that involve oxidative stress or inflammation. Trisodium phosphite could also be studied for its potential use in agriculture, as it has been shown to promote plant growth. Additionally, further research could be done on the synthesis of nanoparticles using trisodium phosphite, as well as its potential use in other industrial applications.
Métodos De Síntesis
Trisodium phosphite can be synthesized by reacting sodium hydroxide (NaOH) with phosphorous acid (H3PO3):
NaOH + H3PO3 → Trisodium phosphite + 3H2O
This reaction produces trisodium phosphite and water. The reaction is exothermic and can be carried out at room temperature.
Aplicaciones Científicas De Investigación
Trisodium phosphite has been widely used in scientific research. It is used as a reducing agent in the synthesis of nanoparticles, such as silver nanoparticles. Trisodium phosphite can also be used as a stabilizer for silver nanoparticles, preventing them from aggregating or oxidizing.
Propiedades
Número CAS |
15537-82-3 |
|---|---|
Nombre del producto |
Trisodium phosphite |
Fórmula molecular |
Na3PO3 Na3O3P |
Peso molecular |
147.941 g/mol |
Nombre IUPAC |
trisodium;phosphite |
InChI |
InChI=1S/3Na.O3P/c;;;1-4(2)3/q3*+1;-3 |
Clave InChI |
NCPXQVVMIXIKTN-UHFFFAOYSA-N |
SMILES |
[O-]P([O-])[O-].[Na+].[Na+].[Na+] |
SMILES canónico |
[O-]P([O-])[O-].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



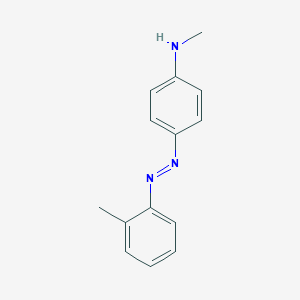
![Piperazine, 1-methyl-4-[2-(p-tolylsulfonyl)ethyl]-](/img/structure/B90835.png)
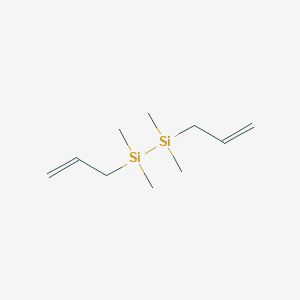

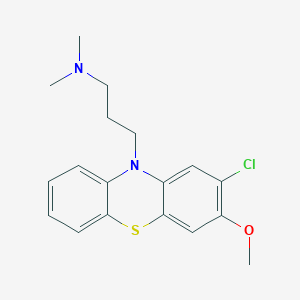
![2-Oxo-1-oxa-spiro[4.4]nonane-4-carboxylic acid](/img/structure/B90846.png)
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
